molecular formula C10H12N2O3 B11950103 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid

5-Oxo-5-(pyridin-3-ylamino)pentanoic acid

Cat. No.: B11950103
M. Wt: 208.21 g/mol
InChI Key: HATOWUPYUNOOAM-UHFFFAOYSA-N
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Description

5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a pentanoic acid chain with a keto group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-amine and glutaric anhydride as the primary starting materials.

    Reaction: Pyridine-3-amine is reacted with glutaric anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(pyridin-3-ylamino)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

5-Oxo-5-(pyridin-3-ylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
  • 5-Oxo-5-piperidin-1-ylpentanoic acid
  • 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid

Uniqueness

5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is unique due to its specific structural features, such as the presence of a pyridine ring and a keto group

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-oxo-5-(pyridin-3-ylamino)pentanoic acid

InChI

InChI=1S/C10H12N2O3/c13-9(4-1-5-10(14)15)12-8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,12,13)(H,14,15)

InChI Key

HATOWUPYUNOOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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